molecular formula C13H9N3O2 B4436316 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4436316
M. Wt: 239.23 g/mol
InChI Key: ONJILXCRGNTKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Scientific Research Applications

Antiproliferative Activity

5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: derivatives have demonstrated significant antiproliferative properties. These compounds inhibit cell growth and proliferation, making them promising candidates for cancer therapy. Researchers have identified specific derivatives that target various cancer cell lines, including breast adenocarcinoma and colon carcinoma cells .

Antimicrobial Properties

Certain derivatives of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit antimicrobial activity. These compounds have been investigated for their effectiveness against bacteria, fungi, and other pathogens. Their potential as novel antimicrobial agents warrants further exploration .

Central Nervous System (CNS) Agents

Pyrido[2,3-d]pyrimidinones, including those derived from 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , have been studied as CNS agents. They show promise in the prophylaxis and therapy of cerebral ischemia. These compounds may play a role in neuroprotection and neurological disorders .

Cell Cycle Regulation and Apoptosis

Mechanistic investigations have revealed that certain derivatives of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione induce cell cycle arrest and apoptosis. These compounds modulate proapoptotic proteins, such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 activity .

Protein Kinase Inhibition

Derivatives of pyrido[2,3-d]pyrimidinones have shown inhibitory effects on protein kinases. For instance:

Other Biological Activities

Beyond the mentioned fields, derivatives of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione also exhibit hypotensive, antihistamine, and anti-inflammatory properties . Notably, the antiproliferative agent API-1 holds promise for cancer treatment .

properties

IUPAC Name

5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-12-10-9(8-4-2-1-3-5-8)6-7-14-11(10)15-13(18)16-12/h1-7H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJILXCRGNTKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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